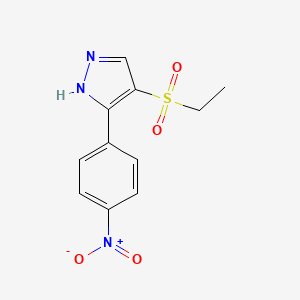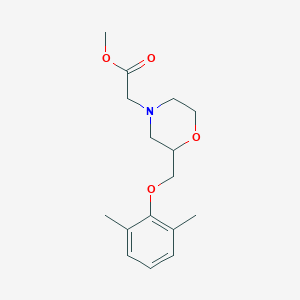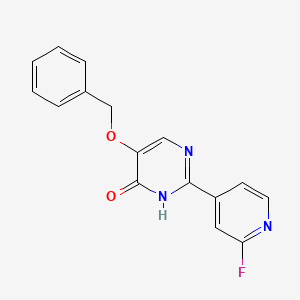
5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step may involve the alkylation of the pyrimidinone core with benzyl halides in the presence of a base like potassium carbonate.
Incorporation of the Fluoropyridinyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate fluoropyridine derivatives and palladium catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, forming benzoic acid derivatives.
Reduction: Reduction reactions may target the pyrimidinone core, potentially converting it to dihydropyrimidinones.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce dihydropyrimidinones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 5-(Benzyloxy)-2-(2-chloropyridin-4-yl)pyrimidin-4(3H)-one
- 5-(Benzyloxy)-2-(2-methylpyridin-4-yl)pyrimidin-4(3H)-one
- 5-(Benzyloxy)-2-(2-bromopyridin-4-yl)pyrimidin-4(3H)-one
Uniqueness
The presence of the fluoropyridinyl group in 5-(Benzyloxy)-2-(2-fluoropyridin-4-yl)pyrimidin-4(3H)-one may confer unique properties, such as increased metabolic stability or enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.
特性
CAS番号 |
1956376-23-0 |
|---|---|
分子式 |
C16H12FN3O2 |
分子量 |
297.28 g/mol |
IUPAC名 |
2-(2-fluoropyridin-4-yl)-5-phenylmethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12FN3O2/c17-14-8-12(6-7-18-14)15-19-9-13(16(21)20-15)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20,21) |
InChIキー |
HEMRHIGQOYXUJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CN=C(NC2=O)C3=CC(=NC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


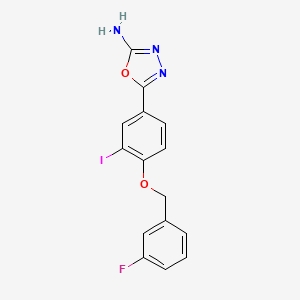

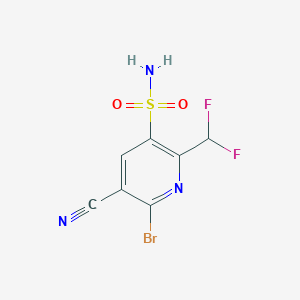
![Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B11776637.png)
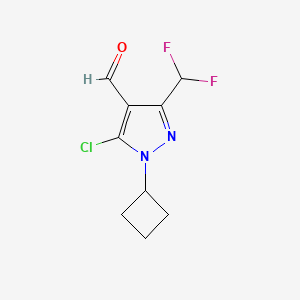
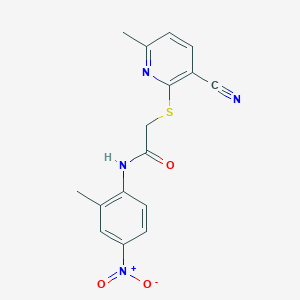

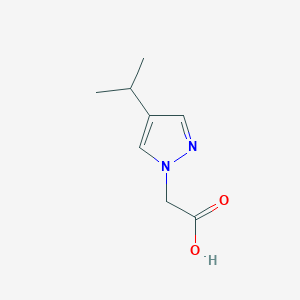
![3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11776670.png)
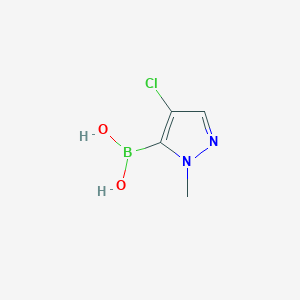
![5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11776676.png)
